Perfluoro-t-butyl trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

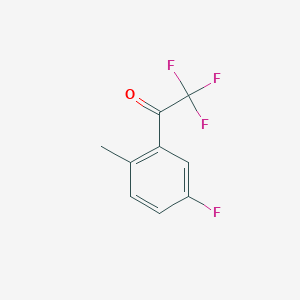

Perfluoro-t-butyl trifluoroacetate (PFTBA) is an organic compound that has been gaining attention in the scientific community due to its unique properties and potential applications. PFTBA is a fluorinated compound that contains both fluorine and carbon atoms, and has been used in a variety of applications ranging from pharmaceuticals to industrial processes.

Aplicaciones Científicas De Investigación

Photolytic Reactions

Perfluoro-t-butyl trifluoroacetate plays a role in photolytic reactions. The photolysis of di-t-butyl peroxide in the presence of trifluoroacetic acid leads to the formation of a species that can fragment to give a methyl radical or add to an alkene. This species is tentatively identified as the t-butyl alcohol radical cation (Cookson et al., 1976).

Synthesis of Organofluorine Compounds

The perfluoro-t-butyl anion, derived from this compound, is significant in the synthesis of organofluorine compounds. Methods leveraging this anion result in a variety of compounds containing the (CF3)3C group (Dyatkin et al., 1976).

Role in Organic Synthesis

Trifluoroacetic acid, a related compound, has been widely used in organic synthesis as a solvent, catalyst, and reagent in various chemical transformations, including rearrangements and functional group deprotections (López & Salazar, 2013).

Peptide Synthesis

In peptide synthesis, the removal of protective groups using trifluoroacetic acid is critical. This process leads to the formation of t-butyl trifluoroacetate, which plays a role in the alkylation of methionine and tryptophan in trifluoroacetic acid (Lundt et al., 2009).

Nucleophilic Perfluoro-tert-butylation

Perfluoro-tert-butylation reaction, a challenging task in chemistry, can be achieved using perfluoro-tert-butyl derivatives as nucleophilic agents for various electrophiles. This process facilitates the synthesis of structurally diverse perfluoro tert-butylated molecules (Wang et al., 2021).

Membrane Fabrication

Fluorinated MOF-808 with perfluoro-tert-butyl derivatives has been used to fabricate high-performance hybrid membranes for pervaporation, enhancing hydrophobicity and separation performance in industrial applications (Knozowska et al., 2021).

Direcciones Futuras

Perfluoroaromatic reagents, such as Perfluoro-t-butyl trifluoroacetate, have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification . They have applications in chemoselective ‘tagging’, stapling and bioconjugation of peptides and proteins, as well as tuning of ‘drug-like’ properties . This suggests a promising future for these reagents in biological chemistry .

Mecanismo De Acción

Target of Action

Perfluoro-t-butyl trifluoroacetate is a perfluorinated chemical compound . It is a component of the empirical therapeutic oxygen carrier called Oxycyte . Its primary targets are tissues that require oxygenation .

Mode of Action

This compound, as a part of Oxycyte, is designed to enhance oxygen delivery to damaged tissues . It can carry oxygen with up to 5 times the efficiency of hemoglobin when used as an intravenous emulsion . This makes it an effective means of transporting oxygen to tissues and carrying carbon dioxide to the lungs for disposal .

Biochemical Pathways

It is known that fluorocarbons, like this compound, have strong gas-dissolving properties . When used with oxygen, they serve a dual role of healing the tissue as well as imaging .

Result of Action

The primary result of the action of this compound is enhanced oxygen delivery to tissues . This can be particularly beneficial in conditions where oxygen supply is compromised, such as in ischemic stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action may be influenced by the presence of other substances in the environment . Furthermore, the compound is known to be a persistent pollutant in the environment .

Análisis Bioquímico

Biochemical Properties

Perfluoro-t-butyl trifluoroacetate plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with enzymes and proteins by forming stable carbamate linkages, which can be removed under specific conditions such as strong acid or heat. This interaction is crucial for the synthesis of peptides, as it allows for the selective protection and deprotection of amine groups without affecting other functional groups in the molecule .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s stability and resistance to biological degradation mean that it can persist in the cellular environment, potentially leading to bioaccumulation and biomagnification. Studies have indicated that this compound can disrupt endocrine function and cause oxidative stress in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites. This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins. The strong carbon-fluorine bonds in this compound contribute to its high affinity for binding to biomolecules, making it a potent modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and resistance to degradation. Studies have shown that this compound can remain stable for extended periods, leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can cause persistent changes in gene expression and cellular metabolism, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and disruption of endocrine function in animal models. These effects are dose-dependent and can vary based on the duration of exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation and synthesis of fluorinated compounds. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, leading to localized effects on cellular function. The compound’s high stability and resistance to degradation mean that it can persist in the cellular environment, potentially leading to bioaccumulation and biomagnification .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. The compound may also undergo post-translational modifications that direct it to specific organelles, affecting its activity and function .

Propiedades

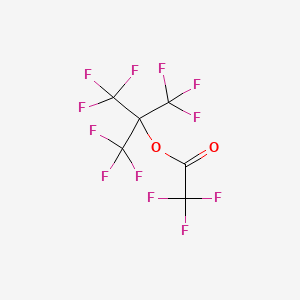

IUPAC Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O2/c7-2(8,9)1(19)20-3(4(10,11)12,5(13,14)15)6(16,17)18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSOHPXIFIETIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614100 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24165-10-4 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)